molecular formula C13H16N2O3S B2568116 N,N-dimethyl-2-(prop-2-enoyl)-2,3-dihydro-1H-isoindole-5-sulfonamide CAS No. 2093786-30-0

N,N-dimethyl-2-(prop-2-enoyl)-2,3-dihydro-1H-isoindole-5-sulfonamide

Cat. No. B2568116
CAS RN: 2093786-30-0
M. Wt: 280.34
InChI Key: MBTNTWJZJOMYAE-UHFFFAOYSA-N
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Description

N,N-dimethyl-2-(prop-2-enoyl)-2,3-dihydro-1H-isoindole-5-sulfonamide, also known as DPI or diphenyleneiodonium chloride, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of NADPH oxidases, which are enzymes that generate reactive oxygen species (ROS) in cells. DPI has been used to study the role of ROS in various biological processes, including cell signaling, inflammation, and cancer.

Mechanism of Action

N,N-dimethyl-2-(prop-2-enoyl)-2,3-dihydro-1H-isoindole-5-sulfonamide inhibits NADPH oxidases by blocking the transfer of electrons from NADPH to oxygen, which is necessary for ROS generation. N,N-dimethyl-2-(prop-2-enoyl)-2,3-dihydro-1H-isoindole-5-sulfonamide binds to the flavin moiety of NADPH oxidases, which prevents the transfer of electrons to oxygen. This results in a decrease in ROS production and a decrease in oxidative stress.
Biochemical and Physiological Effects:
N,N-dimethyl-2-(prop-2-enoyl)-2,3-dihydro-1H-isoindole-5-sulfonamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and blocking cell cycle progression. N,N-dimethyl-2-(prop-2-enoyl)-2,3-dihydro-1H-isoindole-5-sulfonamide has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the development of inflammation. Additionally, N,N-dimethyl-2-(prop-2-enoyl)-2,3-dihydro-1H-isoindole-5-sulfonamide has been shown to inhibit the activation of transcription factors, which are involved in the regulation of gene expression.

Advantages and Limitations for Lab Experiments

N,N-dimethyl-2-(prop-2-enoyl)-2,3-dihydro-1H-isoindole-5-sulfonamide has several advantages for lab experiments. It is a potent inhibitor of NADPH oxidases, which makes it a useful tool for studying the role of ROS in biological processes. N,N-dimethyl-2-(prop-2-enoyl)-2,3-dihydro-1H-isoindole-5-sulfonamide is also relatively stable and can be stored for long periods of time. However, N,N-dimethyl-2-(prop-2-enoyl)-2,3-dihydro-1H-isoindole-5-sulfonamide has some limitations for lab experiments. It can be toxic to cells at high concentrations, which can limit its use in some assays. Additionally, N,N-dimethyl-2-(prop-2-enoyl)-2,3-dihydro-1H-isoindole-5-sulfonamide can inhibit other enzymes that use flavin cofactors, which can lead to off-target effects.

Future Directions

There are several future directions for research involving N,N-dimethyl-2-(prop-2-enoyl)-2,3-dihydro-1H-isoindole-5-sulfonamide. One area of research is the development of more specific inhibitors of NADPH oxidases. This could lead to the development of new therapies for diseases that are associated with oxidative stress, such as cancer and neurodegenerative diseases. Another area of research is the investigation of the role of ROS in aging and age-related diseases. N,N-dimethyl-2-(prop-2-enoyl)-2,3-dihydro-1H-isoindole-5-sulfonamide could be used to study the effects of ROS on cellular senescence and age-related pathologies. Finally, N,N-dimethyl-2-(prop-2-enoyl)-2,3-dihydro-1H-isoindole-5-sulfonamide could be used to investigate the role of ROS in the immune system, particularly in the context of infectious diseases and autoimmune disorders.

Synthesis Methods

N,N-dimethyl-2-(prop-2-enoyl)-2,3-dihydro-1H-isoindole-5-sulfonamide can be synthesized by several methods, including the reaction of 2-nitrobenzaldehyde with N,N-dimethylethylenediamine, followed by reduction with sodium dithionite and reaction with propionyl chloride and sulfamic acid. Another method involves the reaction of 2-nitrobenzaldehyde with N,N-dimethylamine and acetic anhydride, followed by reduction with sodium borohydride and reaction with propionyl chloride and sulfamic acid.

Scientific Research Applications

N,N-dimethyl-2-(prop-2-enoyl)-2,3-dihydro-1H-isoindole-5-sulfonamide has been used extensively in scientific research to investigate the role of ROS in various biological processes. It has been used to study the signaling pathways involved in inflammation, apoptosis, and cell proliferation. N,N-dimethyl-2-(prop-2-enoyl)-2,3-dihydro-1H-isoindole-5-sulfonamide has also been used to investigate the role of ROS in cancer development and progression.

properties

IUPAC Name

N,N-dimethyl-2-prop-2-enoyl-1,3-dihydroisoindole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3S/c1-4-13(16)15-8-10-5-6-12(7-11(10)9-15)19(17,18)14(2)3/h4-7H,1,8-9H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBTNTWJZJOMYAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC2=C(CN(C2)C(=O)C=C)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dimethyl-2-(prop-2-enoyl)-2,3-dihydro-1H-isoindole-5-sulfonamide

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